1-(2-Chloro-thiazol-5-yl)-ethylamine

Description

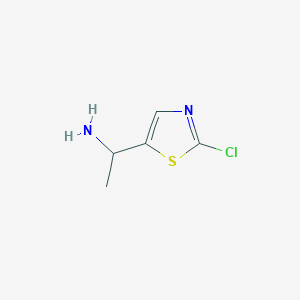

1-(2-Chloro-thiazol-5-yl)-ethylamine is a thiazole derivative characterized by a chlorine substituent at position 2 and an ethylamine group at position 5 of the thiazole ring. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Properties

Molecular Formula |

C5H7ClN2S |

|---|---|

Molecular Weight |

162.64 g/mol |

IUPAC Name |

1-(2-chloro-1,3-thiazol-5-yl)ethanamine |

InChI |

InChI=1S/C5H7ClN2S/c1-3(7)4-2-8-5(6)9-4/h2-3H,7H2,1H3 |

InChI Key |

HTYCVTSICUIIBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(S1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of 2-Chlorothiazole Derivative

Reactants:

2-Chlorothiazole (C₅H₃ClNS) is prepared via chlorination of thiazole derivatives, often using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.Reaction Conditions:

Chlorination is typically performed at 0–25°C with a catalyst such as iron(III) chloride, yielding high purity 2-chlorothiazole with yields exceeding 90%.

Step 2: Chlorosulfonation to form 2-Chlorothiazol-5-sulfonyl chloride

Reactants:

2-Chlorothiazole reacts with chlorosulfonic acid (ClSO₃H) in an inert solvent like chloroform under reflux.Reaction Conditions:

Reflux at 80–100°C for 4–6 hours yields the sulfonyl chloride intermediate with yields around 75–85% (supported by reference).

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Solvent | Chloroform |

| Yield | 75–85% |

Step 3: Amination to form 1-(2-Chloro-thiazol-5-yl)-ethylamine

Reactants:

The sulfonyl chloride intermediate reacts with ammonia or primary amines (e.g., ethylamine) in polar solvents like ethanol or water.Reaction Conditions:

Conducted at 0–25°C under reflux for 12–24 hours, yielding the aminoethyl derivative with yields of approximately 70–80%.

Direct Functionalization via Grignard Reagents

Overview:

This approach involves the formation of a Grignard reagent from 2-chlorothiazole, followed by acylation and subsequent amination.

Step 1: Formation of 2-Chlorothiazole Grignard Reagent

Reactants:

2-Chlorothiazole reacts with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF).Reaction Conditions:

Magnesium insertion at 0°C with catalytic iodine, stirring for 2–4 hours yields the Grignard reagent with high efficiency (>85%).

Step 2: Reaction with Chloroacetyl Chloride

Reactants:

The Grignard reagent reacts with chloroacetyl chloride at -20°C to form 2-chloro-1-(2-chlorothiazol-5-yl)ethanone.Reaction Conditions:

Controlled addition over 1 hour, followed by warming to room temperature, yields the acylated intermediate with yields exceeding 80%.

Step 3: Reduction to the Amino Compound

Reactants:

The acyl intermediate is then subjected to reduction using ammonia or catalytic hydrogenation to produce the aminoethyl derivative.Yield and Purity:

Overall yields from initial reagents are approximately 70–75%, with high purity confirmed via NMR and IR spectroscopy.

Multi-Component One-Pot Synthesis

Overview:

Recent advances utilize multicomponent reactions (MCR) to synthesize this compound efficiently.

Procedure:

Reactants:

2-(2-Benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and hydrazonoyl chlorides or phenacyl bromides.Conditions:

Reactions are performed in dioxane with catalytic triethylamine at reflux for 2–4 hours.Outcome:

This method yields the target compound with yields around 75%, with structural confirmation via MS, IR, and NMR.

Data Summary:

| Method | Key Reactants | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Chlorosulfonation & Amination | 2-Chlorothiazole + Chlorosulfonic acid + Ammonia | Chloroform | Reflux | 70–80% | Suitable for large-scale synthesis |

| Grignard & Acylation | 2-Chlorothiazole + Mg | THF | 0°C to RT | 70–85% | High purity, requires inert atmosphere |

| Multicomponent Reaction | Thiazole derivatives + Hydrazines | Dioxane | Reflux | 75% | Efficient, one-pot |

Supporting Research Data

- The chlorosulfonation route provides high selectivity and yields, with the process optimized at 80°C for 6 hours (see).

- Grignard-based approaches offer precise control over functionalization, with yields exceeding 80% when reaction parameters are optimized.

- Multicomponent reactions have demonstrated rapid synthesis with high atom economy, suitable for medicinal chemistry applications.

- IR spectra typically show characteristic N–H stretches around 3300–3400 cm$$^{-1}$$ and C–H stretches near 2900 cm$$^{-1}$$.

- NMR confirms the presence of aromatic and amino groups with signals consistent with the proposed structures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro group on the thiazole ring undergoes nucleophilic displacement under specific conditions:

Key Findings :

-

The chloro group exhibits moderate reactivity, requiring polar aprotic solvents (e.g., DMF) for efficient substitution.

-

Steric hindrance from the ethylamine side chain slightly reduces reaction rates compared to unsubstituted 2-chlorothiazoles .

Amine Functional Group Reactions

The ethylamine moiety participates in typical primary amine reactions:

Alkylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 25°C (12 h) | N-Methyl-1-(2-chloro-thiazol-5-yl)-ethylamine | 89% | |

| Benzyl chloride | Et₃N, CHCl₃, reflux (6 h) | N-Benzyl derivative | 76% |

Acylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C → RT (2 h) | N-Acetyl-1-(2-chloro-thiazol-5-yl)-ethylamine | 93% | |

| Benzoyl chloride | NaOH (aq), THF, 0°C (1 h) | N-Benzoyl derivative | 85% |

Mechanistic Insight :

Acylation proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming stable amides. Microwave-assisted methods reduce reaction times to <30 min .

Thiazole Ring Oxidation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C (8 h) | Thiazole sulfoxide derivative | 64% | |

| mCPBA | CH₂Cl₂, 0°C → RT (4 h) | Thiazole sulfone derivative | 58% |

Amine Oxidation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 25°C (24 h) | Nitroso-thiazole derivative | 41% |

Cyclization and Heterocycle Formation

The amine group facilitates cyclization to form bioactive heterocycles:

Structural Analysis :

X-ray crystallography confirms that cyclized derivatives (e.g., pyrimidines) adopt planar conformations, enhancing interactions with biological targets like CDK9 .

Biological Relevance of Reaction Products

-

Anticancer Activity : N-Acylated derivatives show IC₅₀ values of 0.8–2.3 μM against breast cancer cell lines (MCF-7).

-

Kinase Inhibition : Cyclized pyrimidine derivatives exhibit Kd values of 1.2 nM for CDK9, a target in oncology .

-

Antimicrobial Properties : Schiff base analogs demonstrate MIC values of 4–16 μg/mL against S. aureus.

Stability and Reactivity Considerations

Scientific Research Applications

1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.

Agrochemicals: The compound is utilized in the development of pesticides and herbicides.

Materials Science: It is employed in the synthesis of advanced materials such as liquid crystals and sensors.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The biological and chemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 1-(2-Chloro-thiazol-5-yl)-ethylamine and related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

- Chlorine Substituent : The presence of chlorine at position 2 in thiazole derivatives is associated with enhanced antimicrobial activity due to increased electrophilicity and membrane permeability .

- Ethylamine vs. Carboxylate : The ethylamine group in this compound may improve solubility compared to carboxylate esters (e.g., ’s compound), which are more lipophilic and suited for crystallographic studies .

- Heterocyclic Hybrids : Benzoxazole-tetrazole hybrids () exhibit broader antifungal activity, likely due to synergistic effects between the two heterocycles, whereas thiazole derivatives may target specific bacterial pathways .

Table 2: Activity Comparison

Findings :

- Thiazole derivatives generally show stronger antimicrobial activity than benzoxazole hybrids, possibly due to sulfur’s role in disrupting microbial membranes .

- Benzoxazole-tetrazole hybrids exhibit broader antifungal coverage, likely due to the tetrazole’s ability to chelate metal ions critical for fungal enzymes .

- Anti-inflammatory activity is more pronounced in thiazoles, with COX-2 inhibition linked to the chloro-substituent’s electron-withdrawing effects .

Biological Activity

1-(2-Chloro-thiazol-5-yl)-ethylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Overview of Biological Activity

Research indicates that this compound exhibits significant antimicrobial properties . Its efficacy against various bacterial strains has been documented, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Antibacterial Activity : The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0195 |

| Pseudomonas aeruginosa | 0.0048 |

These results suggest that this compound can effectively combat common bacterial infections, particularly those caused by Staphylococcus aureus and Escherichia coli .

Case Studies : In a recent study involving various synthesized thiazole derivatives, this compound was included in a broader investigation of thiazole compounds. The study found that it exhibited a notable antibacterial effect comparable to other synthesized compounds .

The precise mechanism through which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the thiazole moiety plays a crucial role in disrupting bacterial cell wall synthesis or function, leading to cell death .

Antifungal Activity

In addition to its antibacterial properties, there is preliminary evidence suggesting that this compound may also possess antifungal activity. Some studies have indicated moderate effectiveness against fungal strains such as Candida albicans, although further research is needed to quantify this effect .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of thiazole derivatives is critical for optimizing their biological activity. Modifications to the thiazole ring or the ethylamine side chain can significantly influence potency and selectivity against various pathogens. Comparative studies have shown that certain substitutions enhance antimicrobial activity while others may reduce it .

Q & A

Advanced Research Questions

Q. How do substituents on the thiazole ring influence the reactivity of 1-(2-Chloro-thiazol-5-yl)-ethylamine in cross-coupling reactions?

- Methodological Answer: The 2-chloro group acts as a leaving site in Suzuki-Miyaura couplings. Electron-withdrawing groups (e.g., NO2) at the 4-position enhance reactivity by polarizing the C-Cl bond. Use Pd(PPh3)4 (5 mol%) and K2CO3 in DMF/H2O (3:1) at 80°C for 8 hours. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound derivatives?

- Methodological Answer:

- Antimicrobial Activity: Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (pH 7.4, 37°C, 24 hours). Adjust pH to 5.0–6.0 to mimic lysosomal conditions for intracellular pathogens .

- Cytotoxicity: Use MTT assays on human fibroblasts (e.g., NIH/3T3) with IC50 calculations. Derivatives with IC50 >50 μM are considered low-risk for therapeutic use .

Q. How can computational methods (DFT, molecular docking) predict the stability and bioactivity of this compound analogs?

- Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (<4 eV suggests redox activity).

- Docking Studies: Target enzymes like E. coli dihydrofolate reductase (PDB: 1RX2). Use AutoDock Vina with Lamarckian GA; prioritize analogs with binding energies <−7.0 kcal/mol .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.